Ruthenium(III) nitrosyl nitrate solution

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ruthenium(III) nitrosyl nitrate solution is widely used as a precursor to prepare Ru-based catalysts and thick film resistors . It can be used to synthesize activated carbon-supported Ru catalyst for hydrothermal degradation of alkali lignin .

Synthesis Analysis

This compound is synthesized in dilute nitric acid . It is used as a precursor to synthesize activated carbon-supported Ru catalyst for hydrothermal degradation of alkali lignin . The complex chemistry of this electrolyte has been studied using a combination of methods such as the simple solution concept and the Kusik-Meissner-Tester (KMT) method .Molecular Structure Analysis

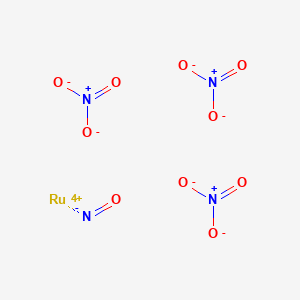

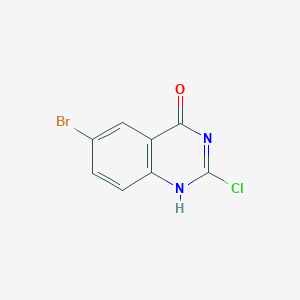

The molecular formula of Ruthenium(III) nitrosyl nitrate is Ru(NO)(NO3)x(OH)y, where x+y=3 . The molecular weight is 318.10 . The structure of this compound has been studied using Raman spectroscopy .Chemical Reactions Analysis

This compound is used as a catalyst in various reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis reactions . It is also used in the production of thick-film resistors .Physical And Chemical Properties Analysis

This compound is a red-orange liquid . It has a density of 1.07 g/mL at 25°C . It is composed of Ru, 1.5% (typical), and is suitable for use as a catalyst with a ruthenium core .科学的研究の応用

Precursor for Preparing Supported Ruthenium Catalysts : Ruthenium(III) nitrosyl nitrate is an ideal precursor for preparing supported ruthenium catalysts used in the coal chemical industry. This compound does not contain harmful elements like halogens, sulfur, or phosphorus, which are detrimental to catalysts. A process has been developed for large-scale production of solid ruthenium nitrosyl nitrate, involving the introduction of nitrosyl, removal of chloride ions, and extraction of the ruthenium nitrosyl product from the reaction system (Chang Qiaowe, 2013).

Role in Spent Nuclear Fuel Processing : In the processing of spent nuclear fuel, dissolution in nitric acid forms octahedral complexes of ruthenium with varying ligands. Some of these complexes can interfere with uranium and plutonium extractions. A study on the structure of ruthenium(III) nitrosyl complexes in nitric acid solution under gamma radiation revealed that nitrite from nitrous acid replaces nitrate ligands in ruthenium complexes, affecting solvent extraction processes (Thomas Dirks et al., 2020).

Separation from Nuclear Waste : Research has been conducted on separating ruthenium from simulated nuclear waste in nitric acid medium using n-paraffin hydrocarbon. This involves oxidizing with ammonium ceric nitrate and trapping the RuO4 vapor. The process parameters for efficient separation of ruthenium from waste solutions have been established, highlighting its importance in managing nuclear waste (Pravat K. Swain et al., 2014).

Electrocatalytic Properties : Ruthenium nitrosyl nitrate has been used as a precursor to prepare Cl-free RuO/sub chi/ to investigate the role of residual chlorine in the electrocatalytic properties of RuO/sub chi/ obtained from RuCl/sub 3/. The study found that Cl-free RuO/sub chi/ does not behave differently from RuO/sub chi/ containing Cl, though the temperature range and surface morphology depend on the precursor's nature (S. Ardizzone et al., 1989).

Potential as NO Donors : Various ruthenium nitrosyls have been studied for their potential as exogenous nitric oxide (NO) donors. They are particularly interesting due to their stability and ability to deliver NO when photochemically or chemically activated. These ruthenium nitrosyls show promise in controlling physiological processes regulated by NO (Michael J. Rose & P. Mascharak, 2008).

Safety and Hazards

Ruthenium(III) nitrosyl nitrate is an oxidizer that may intensify fire . It causes burns, and inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is classified as corrosive to metals, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

Ruthenium(III) nitrosyl nitrate solution is widely used as a precursor to prepare Ru-based catalysts and thick film resistors . Future research is being pursued for the removal of Ru during aqueous reprocessing of spent fuels using extractants and methods which are conducive to plant conditions . Another area of future research is the use of these concepts to promote the surface catalytic properties of oxidic supports for metal NPs by adding a further oxide on the surface of the support to change the latter’s properties through oxide–oxide surface dispersion .

作用機序

Target of Action

Ruthenium(III) nitrosyl nitrate solution primarily targets various chemical reactions as a catalyst . It is used in reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis . The compound’s role is to accelerate these reactions without being consumed, thereby increasing the efficiency and rate of the reactions.

Mode of Action

The exact mode of action of this compound is complex and depends on the specific reaction it is catalyzing. As a catalyst, it works by providing an alternative reaction pathway with a lower activation energy. This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible. The compound interacts with its targets (the reactants in the chemical reaction) to form intermediate complexes that are more easily converted into the desired products .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a catalyst. For example, it can be used to synthesize activated carbon-supported Ru catalyst for the hydrothermal degradation of alkali lignin . It can also be used to produce submicrometer crystalline metal ruthenate powders by spray pyrolysis . The downstream effects of these pathways depend on the specific reactions and products involved.

Result of Action

The result of the action of this compound is the acceleration of various chemical reactions, leading to the efficient production of desired products . For example, it can facilitate the synthesis of activated carbon-supported Ru catalysts and submicrometer crystalline metal ruthenate powders . On a molecular and cellular level, the effects of the compound’s action would depend on the specific reactions and products involved.

特性

IUPAC Name |

nitroxyl anion;ruthenium(4+);trinitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAILMLOAHTPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O10Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7934346.png)

![(E)-hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate](/img/structure/B7934358.png)